(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
Overview
Description
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by the presence of an iodoethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with iodine in the presence of an oxidizing agent. For example, the reaction of a hydroxyethyl precursor with iodine and iodic acid can yield the desired product . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The iodoethyl group can be reduced to an ethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products such as azidoethyl or thiocyanatoethyl derivatives.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Ethyl-substituted dioxolane derivatives.
Scientific Research Applications
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane
- (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol
- (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Uniqueness
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the iodoethyl group, which imparts distinct reactivity compared to other dioxolane derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
(4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCI)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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